molecular formula C16H19NO2 B10839669 1-(Oxazol-2-yl)-7-phenylheptan-1-one

1-(Oxazol-2-yl)-7-phenylheptan-1-one

Cat. No. B10839669
M. Wt: 257.33 g/mol
InChI Key: GWMQJJIAUUBGNE-UHFFFAOYSA-N
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Description

1-(Oxazol-2-yl)-7-phenylheptan-1-one is a compound that features an oxazole ring, a phenyl group, and a heptanone chain. Oxazole is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxazol-2-yl)-7-phenylheptan-1-one typically involves the formation of the oxazole ring followed by the attachment of the phenyl and heptanone groups. One common method is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods would depend on the scale of production and the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Oxazol-2-yl)-7-phenylheptan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like ceric ammonium nitrate (CAN) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can produce imides and benzoic acid .

Mechanism of Action

The mechanism of action of 1-(oxazol-2-yl)-7-phenylheptan-1-one depends on its specific application. In medicinal chemistry, oxazole derivatives often interact with biological targets such as enzymes and receptors through non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects .

properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

1-(1,3-oxazol-2-yl)-7-phenylheptan-1-one

InChI

InChI=1S/C16H19NO2/c18-15(16-17-12-13-19-16)11-7-2-1-4-8-14-9-5-3-6-10-14/h3,5-6,9-10,12-13H,1-2,4,7-8,11H2

InChI Key

GWMQJJIAUUBGNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCCC(=O)C2=NC=CO2

Origin of Product

United States

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